1-Bromo-3-hydroxypropan-2-one
Overview
Description
1-Bromo-3-hydroxypropan-2-one, also known as 1-Bromo-3-hydroxyacetone, is an organic compound with the molecular formula C3H5BrO2 and a molecular weight of 152.97 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a ketone functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
1-Bromo-3-hydroxypropan-2-one can be synthesized through various methods. One common synthetic route involves the reaction of 3-bromo-1,2-dihydroxypropane with an oxidizing agent . Another method includes the bromination of 3-hydroxypropan-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . Industrial production methods often involve the use of thiourea and ethanol under reflux conditions to achieve high yields .
Chemical Reactions Analysis
1-Bromo-3-hydroxypropan-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The ketone group can be reduced to form alcohols.
Common reagents used in these reactions include phosphorus tribromide (PBr3), ammonium bromide, and various reducing agents like sodium borohydride (NaBH4) . Major products formed from these reactions include bromoquinolines, bromoflavones, and other halogenated compounds .
Scientific Research Applications
1-Bromo-3-hydroxypropan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-hydroxypropan-2-one involves its reactivity with nucleophiles due to the presence of the electrophilic bromine atom and the carbonyl group. The compound can form covalent bonds with nucleophilic sites in biological molecules, thereby affecting their function. This reactivity is exploited in various synthetic and biochemical applications.
Comparison with Similar Compounds
1-Bromo-3-hydroxypropan-2-one can be compared with similar compounds such as 1-Bromo-2-hydroxypropan-3-one and 1-Bromo-3-hydroxybutan-2-one. While these compounds share similar functional groups, this compound is unique due to its specific reactivity and the stability of its intermediates. This uniqueness makes it particularly valuable in synthetic chemistry and industrial applications.
Similar Compounds
- 1-Bromo-2-hydroxypropan-3-one
- 1-Bromo-3-hydroxybutan-2-one
- 3-Bromo-1-hydroxypropan-2-one
Properties
IUPAC Name |
1-bromo-3-hydroxypropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO2/c4-1-3(6)2-5/h5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJXCJWMUNNDFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471592 | |
Record name | 1-Bromo-3-hydroxypropan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38987-72-3 | |
Record name | 1-Bromo-3-hydroxypropan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.